Journal Name:Wiley Interdisciplinary Reviews: Computational Molecular Science
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Computational investigation of the Fe2XAs (X = Mn and Co) full Heusler alloy: Structural, electronic, and magnetic properties
Wiley Interdisciplinary Reviews: Computational Molecular Science ( IF 0 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.rinp.2023.106741
A comprehensive detailed computational investigation of the structural, electronic, magnetic, and mechanical properties of Fe2XAs (X = Mn and Co) Full Heusler Alloy is performed using density functional theory (DFT). Our results reveal that the stable crystal structure of both alloys is the L21 prototype. Also, Fe2MnAs exhibit a half-metallic behavior characterized by a 100% spin polarization at the Fermi level. Furthermore, both alloys possess significant magnetic moments while a high Curie temperature is observed for Fe2CoAs alloy highlighting their suitability for various technological applications. Furthermore, we provide insights into the effect of tetragonal distortion, elucidating their performance under high-pressure conditions.
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A robust fitted numerical scheme for singularly perturbed parabolic reaction–diffusion problems with a general time delay
Wiley Interdisciplinary Reviews: Computational Molecular Science ( IF 0 ) Pub Date: 2023-07-16 , DOI: 10.1016/j.rinp.2023.106724
The present paper deals with the class of time-delayed, singularly perturbed parabolic reaction–diffusion problems. In the x−t plane, parabolic boundary layers appear on the two lateral sides of the domain when a small parameter is multiplied by the second-order space derivative. A fitted operator-based numerical method is developed to solve the considered problem, and its detailed analysis is done. To discretize the spatial domain, an exponentially fitted cubic B-spline scheme is used, and for the discretization of the time derivative, we use the implicit Euler scheme on the uniform mesh. We improve accuracy in the temporal direction using Richardson’s extrapolation method, which results in second-order parameter-uniform convergence. The stability and uniform convergence analysis of the scheme are studied. The present scheme gives a more accurate solution than existing methods in the literature. To ensure that the established numerical scheme is applicable, two test examples are carried out. The obtained numerical results support the estimated value in theory.
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All-optical passive photonic diodes based on perovskite and transparent conducting oxide material
Wiley Interdisciplinary Reviews: Computational Molecular Science ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.rinp.2023.106763
Low dimensional perovskite emerging as a highly promising class of functional materials for semiconductor optoelectronic applications have drawn great attention. Here, we report the nonlinear absorption of low-dimensional perovskite PEA2PbI4 and transparent conducting oxide material Aluminum-doped zinc oxide (AZO) with operating spectral window in telecommunications. Then we fabricate all-optical diodes with nonreciprocity factor of 10.1 dB based on the reverse saturable absorber (PEA2PbI4) and the saturable absorber (AZO). The results show the potential applications of perovskite-based materials in all-optical diode, and may pave way for the development of high-performance photonic devices.
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Low-voltage Solution-processed Cuprous Thiocyanate Thin-Film Transistors with NAND Logic Function
Wiley Interdisciplinary Reviews: Computational Molecular Science ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.rinp.2023.106764
Coprous thiocyanate (CuSCN)-based thin-film transistors (TFTs) by solution-processed chitosan electrolyte are fabricated on glass substrates. Such TFTs show a low operation voltage of -2.0 V due to the large specific gate capacitance of 7.65 μF/cm2 related to electric-double-layer (EDL) formation. The threshold voltage, drain current on/off ratio and field-effect mobility are estimated to be 0.28 V, 2.0×103 and 0.11 cm2V-1s-1, respectively. The threshold voltage of CuSCN-based TFTs shifts significantly after laser or annealing treatment. Moreover, this work implements NAND logic function on CuSCN-based TFTs for the first time. These results offer new possibilities in the development of inorganic p-type semiconductors and single-device logic applications.
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An efficient method for the fractional electric circuits based on Fibonacci wavelet
Wiley Interdisciplinary Reviews: Computational Molecular Science ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.rinp.2023.106753
In this article, we provide effective computational algorithms based on Fibonacci wavelet (FW) to approximate the solution of fractional order electrical circuits (ECs). The proposed computational algorithm is novel and has not been previously utilized for solving ECs problems. Firstly, we have constructed the operational matrices of fractional integration (OMFI). Secondly, we transform the given initial value problems into algebraic equations, we used the Riemann–Liouville (R–L) fractional integral operator. The proposed approach is capable of handling a wide range of fractional order dynamics in ECs. To validate the effectiveness of the method, four models of electrical circuits with fractional order parameter are considered. The numerical results are compared with exact solutions and absolute errors are calculated to demonstrate the accuracy and efficiency of the approach. The proposed method provides a valuable tool for analyzing and designing fractional order systems in electrical engineering, offering improved accuracy and capturing the intricate behavior of complex systems.
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Tunable plasma-induced transparency of a novel graphene-based metamaterial
Wiley Interdisciplinary Reviews: Computational Molecular Science ( IF 0 ) Pub Date: 2023-07-27 , DOI: 10.1016/j.rinp.2023.106798
We present a straightforward metamaterial structure based on a graphene monolayer, which comprises a single graphene block and two graphene strips. This innovative design enables plasma-induced transparency (PIT) phenomenal generation by harnessing the interplay between bright and dark modes. To elucidate this phenomenon, we conduct comprehensive theoretical calculations that corroborate the findings of simulate results from finite difference time domain (FDTD). Furthermore, we explore the PIT phenomenon across various Fermi energy levels while also investigating the associated slow light effect in relation to the structural parameter, Fermi energy level, and carrier mobility. By increasing the carrier mobility from 0.4 to 3.4 m2/(V⋅s), the group index can be elevated from 80 to 430. Consequently, this graphene-based metamaterial holds promise for inspiring novel approaches to the design of modulators, optical switches, and devices for manipulating slow light.
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Investigations of generalized Pancharatnam-Berry phase in all-dielectric metasurfaces
Wiley Interdisciplinary Reviews: Computational Molecular Science ( IF 0 ) Pub Date: 2023-07-16 , DOI: 10.1016/j.rinp.2023.106730
As one of the main approaches to implement phase gradient in metasurfaces, Pancharatnam-Berry (PB) phase originated from the spin–orbit interaction (SOI) of light has attracted enormous interest during the past several decades. Different from classical PB phase in linear optics that equals to twice the rotational angle of anisotropic elements for half wave plate distance and circular polarization, the recently proposed generalized PB phase indicates that phase gradient equals to multiple times the rotation angle could be achieved by high-order symmetry metallic meta atoms. Here, we show that the generalized PB phase can also be implemented in all-dielectric metasurfaces with higher efficiency than their metallic counterparts. Besides, by merging generalized PB phase and propagation phase, several functional devices are designed that the symmetric performance of PB phase can be decoupled. Moreover, a detailed comparison between meta atoms with C2, C3, and C6 rotational symmetries is conducted to illustrate the difference between classical and generalized PB phase. These results may further supplement the concept of generalized PB phase and could find many applications in optics and photonics..
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Dynamics of Gaussian and Super-Gaussian optical beams in weakly nonlinear nonlocal media
Wiley Interdisciplinary Reviews: Computational Molecular Science ( IF 0 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.rinp.2023.106731
We investigate the dynamics of Gaussian and Super-Gaussian optical beams in weakly nonlocal nonlinear media with cubic quintic nonlinearities. Through the variational method, a set of internal parameters of beam propagation are constructed and their properties, illustrated from numerical simulations. We discover that Gaussian and Super-Gaussian optical beams generally perform stable propagation with different dynamics depending on whether beams order, quintic nonlinearity and/or nonlocality are taken into account. The evolution of the light beams is periodic due to the competition between nonlinearities and diffraction. The phase front curvature increases with the beams order when the width decreases. The numerical study of the interaction between a Gaussian and Super-Gaussian optical beams, shows that with or without the quintic nonlinearity and/or nonlocality, various behaviours such as repulsion, attraction and soft shock waves are observed. Moreover, new phenomena are exhibited in the case of the Super-Gaussian, according to their shape.
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Influence of pressure on elasticity, mechanical properties, and Li diffusion in battery electrode material LiCoO2: First-principles calculations
Wiley Interdisciplinary Reviews: Computational Molecular Science ( IF 0 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.rinp.2023.106788
This study used first-principles calculations based on density functional theory with generalized gradient approximation (GGA) of the Perdew Burke and Ernzerhof (PBE) parameterized form to investigate the influence of pressure on the structural, elastic, and mechanical properties of rhombohedral LiCoO2. The results indicate that rhombohedral LiCoO2 remains stable up to 10 GPa. The calculated ground state properties agree well with experimental and other calculation data, validating the approach. Additionally, the calculated elastic constants, bulk modulus, Young's modulus, shear modulus, and Poisson's ratio at 0 GPa agree with previous results. The study found that all elastic constants continuously increase with increasing pressure. The deformation resistances along the axial direction are stronger than those in shape. The relationship between elasticity and length is such that C11 > C33, indicating that the incompressibility along the a axis is stronger than that along the c axis. The analysis of Poisson's ratio (ν) and Pugh's criterion B/G strongly suggests that rhombohedral LiCoO2 exhibits ductile behavior under pressure up to 10 GPa. The material is clearly anisotropic behavior, but the material exhibits improved isotropic behavior as pressure increases. Regarding Li ion diffusion in rhombohedral LiCoO2, the study found that the migration pathway for Li ions in rhombohedral LiCoO2 is a direct route that extends from the VLi site to the closest Li site. The diffusion process is hindered by a diffusion energy barrier of 0.87 eV, which is in good agreement with available theoretical data. Furthermore, the Li ion diffusion energy barrier increases with pressure because the decrease in dmean and polyhedral volume, along with changes in angle and torsional distortion factors of CoO6 octahedra, which can reduce the charging and discharging speeds of Li-ion batteries that use rhombohedral LiCoO2 as the cathode material.
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Delayed feedback control on wave dynamics in a nonlinear optical cavity with third-order chromatic dispersion
Wiley Interdisciplinary Reviews: Computational Molecular Science ( IF 0 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.rinp.2023.106762
By taking into account third-order dispersion effects in the presence of feedback, we investigate the stability and nonlinear dynamic movements of waves created in microcavities and fiber cavities from numerical simulations of the extended Lugiato–Lefever equation. The current analysis emphasizes that third-order scattering, feedback strength, and feedback local and global components allow for the numerical observation of dissipative bound states of solitons and chaos with extended and antisymmetric interaction domains. In this regard, we demonstrate how the symmetry of the localized structural interactions is broken by the radiation that results from third-order dispersion.
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